Carbanicotinamide adenine dinucleotide
Overview
Description
Carbanicotinamide adenine dinucleotide is a synthetic analog of nicotinamide adenine dinucleotide, a crucial cofactor in redox reactions. This compound has been engineered to enhance stability and functionality in various biochemical applications, particularly in enzymatic reactions involving oxidoreductases .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of carbanicotinamide adenine dinucleotide involves the replacement of one ribose oxygen with a methylene group in the natural nicotinamide adenine dinucleotide molecule. This modification significantly enhances the stability of the compound . The synthetic route typically includes the following steps:
Activation of Nicotinamide Adenine Dinucleotide: The natural nicotinamide adenine dinucleotide is activated using phosphorus oxychloride.
Substitution Reaction: The activated nicotinamide adenine dinucleotide undergoes a substitution reaction with a methylene group donor.
Purification: The resulting this compound is purified using chromatographic techniques.
Industrial Production Methods: Industrial production of this compound often involves microbial fermentation followed by chemical modification. This method leverages the high yield and efficiency of microbial systems to produce the precursor molecules, which are then chemically modified to introduce the methylene group .
Chemical Reactions Analysis
Types of Reactions: Carbanicotinamide adenine dinucleotide primarily participates in redox reactions, similar to its natural counterpart. It can undergo:
Oxidation: In the presence of oxidizing agents, this compound can be oxidized to its corresponding oxidized form.
Reduction: It can be reduced back to its original form using reducing agents.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Major Products: The major products of these reactions are the oxidized and reduced forms of this compound, which are crucial for various biochemical processes .
Scientific Research Applications
Carbanicotinamide adenine dinucleotide has a wide range of applications in scientific research:
Chemistry: It is used as a cofactor in redox reactions, facilitating the study of enzyme kinetics and mechanisms.
Biology: The compound is employed in studies involving metabolic pathways and cellular respiration.
Medicine: It serves as a potential therapeutic agent in the treatment of diseases related to redox imbalances.
Industry: this compound is utilized in industrial biocatalysis processes, enhancing the efficiency and stability of enzymatic reactions under harsh conditions
Mechanism of Action
The mechanism of action of carbanicotinamide adenine dinucleotide involves its role as a cofactor in redox reactions. It facilitates the transfer of electrons between molecules, thereby participating in the regulation of metabolic pathways. The compound interacts with various oxidoreductases, enhancing their stability and activity under different conditions .
Comparison with Similar Compounds
Nicotinamide Adenine Dinucleotide: The natural counterpart, which is less stable under harsh conditions.
Nicotinamide Adenine Dinucleotide Phosphate: Another cofactor involved in redox reactions, with a phosphate group addition.
Uniqueness: Carbanicotinamide adenine dinucleotide is unique due to its enhanced stability and resistance to hydrolysis, making it more suitable for industrial and research applications under extreme conditions .
Biological Activity
Carbanicotinamide adenine dinucleotide (Carba-NAD) is a synthetic analog of nicotinamide adenine dinucleotide (NAD), a critical coenzyme involved in numerous biological processes. This compound has garnered attention due to its enhanced stability and potential therapeutic applications, particularly in the context of cellular metabolism and DNA repair mechanisms.
Chemical Structure and Properties
Carba-NAD features a unique carbocyclic backbone, which replaces one ribose oxygen with a methylene group. This modification significantly increases its stability compared to natural NAD, making it more suitable for various biochemical applications. The molecular formula of Carba-NAD is with an average molecular weight of approximately 662.46 g/mol.
The biological activity of Carba-NAD is primarily linked to its role in redox reactions and DNA repair. It acts as a cofactor for several enzymes, facilitating electron transfer and participating in metabolic pathways. Notably, Carba-NAD enhances the activity of poly(ADP-ribose) polymerases (PARPs), which are crucial for repairing DNA strand breaks . This property underscores its potential use in cancer therapies, where DNA damage response pathways are often compromised.
Biological Functions
- DNA Repair : Carba-NAD plays a pivotal role in base excision repair (BER) and double-strand break (DSB) repair by promoting homologous recombination through poly-ADP-ribosylation processes .
- Transcription Regulation : It can act as both a positive and negative regulator of transcription elongation, depending on the cellular context. For instance, it modulates chromatin structure similarly to histone H1, affecting RNA polymerase II activity .
- Protein Modification : Carba-NAD mediates ADP-ribosylation of various proteins, influencing their function under stress conditions .
Comparative Analysis with Other Compounds
Compound Name | Chemical Formula | Unique Features |
---|---|---|
Nicotinamide Adenine Dinucleotide (NAD) | Natural coenzyme involved in redox reactions | |
Nicotinamide Adenine Dinucleotide Phosphate (NADP) | Phosphate group enhances solubility and reactivity | |
This compound Phosphate (Carba-NADP) | Enhanced stability at high temperatures compared to natural forms |
Case Studies and Research Findings
Numerous studies have explored the biological activity of Carba-NAD:
- Fluorescence Properties : Research demonstrated that the transition from NADH to Carba-NADH resulted in a ~50% increase in quantum efficiency, indicating its superior performance under specific conditions .
- Enzymatic Applications : In enzymatic assays, Carba-NAD showed comparable kinetic parameters to NAD, suggesting its viability as a substitute in various biochemical reactions .
- Therapeutic Potential : Studies have indicated that Carba-NAD can inhibit NAD glycohydrolase at low concentrations, positioning it as a potential therapeutic agent in diseases associated with NAD metabolism .
Properties
IUPAC Name |
[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(1R,2R,3S,4R)-4-(3-carbamoylpyridin-1-ium-1-yl)-2,3-dihydroxycyclopentyl]methyl phosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N7O13P2/c23-19-14-21(26-8-25-19)29(9-27-14)22-18(33)17(32)13(41-22)7-40-44(37,38)42-43(35,36)39-6-11-4-12(16(31)15(11)30)28-3-1-2-10(5-28)20(24)34/h1-3,5,8-9,11-13,15-18,22,30-33H,4,6-7H2,(H5-,23,24,25,26,34,35,36,37,38)/t11-,12-,13-,15-,16+,17-,18-,22-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGPLSUKWXXSBCU-VGXGLJSLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C1[N+]2=CC=CC(=C2)C(=O)N)O)O)COP(=O)([O-])OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H]([C@H]([C@@H]1[N+]2=CC=CC(=C2)C(=O)N)O)O)COP(=O)([O-])OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N7O13P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
661.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112345-60-5 | |
Record name | Carbanicotinamide adenine dinucleotide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112345605 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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